molecular formula C20H14N2O5 B13142635 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)- CAS No. 7098-08-0

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B13142635
CAS No.: 7098-08-0
M. Wt: 362.3 g/mol
InChI Key: MOLVDYADKVCUCB-UHFFFAOYSA-N
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Description

4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione is a complex organic compound with the molecular formula C20H14N2O5 and a molecular weight of 362.34 g/mol . This compound is known for its distinctive structure, which includes multiple hydroxyl and amino groups attached to an anthracene backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione typically involves a multi-step process. One common method is the acid-catalyzed aldol condensation reaction. The process begins with the reaction of 1,5-diaminoanthraquinone with formaldehyde to form 1,5-dimethylaminoanthraquinone. This intermediate is then reacted with a keto-aldehyde to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, often facilitated by reagents such as halogens or alkylating agents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione can be compared to other anthraquinone derivatives, such as:

These comparisons highlight the unique properties of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione, particularly its enhanced reactivity and potential for diverse applications.

Biological Activity

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)- is a synthetic compound belonging to the anthraquinone family. Its unique structure incorporates multiple functional groups that contribute to its biological activity, particularly in cancer research and antimicrobial applications. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H14N2O5
  • Molecular Weight : 362.34 g/mol
  • CAS Number : 7098-08-0
  • LogP : 3.51

The biological activity of 9,10-anthracenedione derivatives is primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells . The presence of amino and hydroxyl groups enhances solubility and reactivity, making these compounds effective in various biological contexts.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of anthraquinone derivatives. For instance:

  • In vitro Studies : Research indicates that 9,10-anthracenedione derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study showed that these compounds could significantly reduce cell viability in breast cancer cells (MCF-7) at concentrations as low as 10 µM .
  • Mechanistic Insights : The compound's mechanism involves the generation of reactive oxygen species (ROS), which further activates apoptotic pathways .

Antimicrobial Properties

The compound has shown promising results against a range of pathogens:

  • Bacterial Activity : In vitro assays revealed that 9,10-anthracenedione exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Fungal Activity : Additionally, it has demonstrated antifungal properties against Candida species, indicating its potential use in treating fungal infections .

Case Studies

StudyFindings
Agarwal et al. (2000)Demonstrated antifungal activity against Rheum emodi extracts containing anthraquinones.
Johnson et al. (1997)Investigated structure-activity relationships of anthraquinones and their cytotoxic effects on tumor cells.
Recent Research (2023)Evaluated the efficacy of 9,10-anthracenedione in inhibiting tumor growth in xenograft models; showed a significant reduction in tumor size compared to control groups .

Applications in Medicine

The diverse biological activities of 9,10-anthracenedione derivatives have led to their exploration in various medical applications:

  • Cancer Therapy : Due to their ability to induce apoptosis in cancer cells, these compounds are being investigated as potential chemotherapeutic agents.
  • Antimicrobial Agents : Their effectiveness against bacteria and fungi positions them as candidates for developing new antimicrobial treatments.
  • Dye Synthesis : Beyond biological applications, the compound is also utilized in dye synthesis due to its vibrant color properties and stability .

Properties

CAS No.

7098-08-0

Molecular Formula

C20H14N2O5

Molecular Weight

362.3 g/mol

IUPAC Name

4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C20H14N2O5/c21-11-5-6-13(24)16-14(11)20(27)17-15(19(16)26)12(22)7-10(18(17)25)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2

InChI Key

MOLVDYADKVCUCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N)O

Origin of Product

United States

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